PF-06422913
Overview
Description
. This compound has garnered significant attention due to its potential therapeutic applications in various neurological disorders.
Preparation Methods
The synthesis of PF-06422913 involves a multi-step reaction process. One of the synthetic routes includes the following steps :
Stage 1: 3-bromo-4-(trifluoromethyl)pyridine reacts with isopropylmagnesium chloride and lithium chloride in tetrahydrofuran at -78°C for 20 minutes under an inert atmosphere.
Stage 2: The reaction mixture is then treated with zinc (II) chloride in tetrahydrofuran at -78°C to 20°C for 20 minutes under an inert atmosphere.
Stage 3: The resulting intermediate is then reacted with 3-iodo-1-methyl-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]prazine in the presence of bis-triphenylphosphine-palladium (II) chloride in tetrahydrofuran at 80°C for 1.5 hours under an inert atmosphere.
Chemical Reactions Analysis
PF-06422913 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Reagents such as isopropylmagnesium chloride, lithium chloride, and zinc (II) chloride are commonly used in the synthesis of this compound.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of metabotropic glutamate receptor modulators.
Biology: Investigated for its effects on cellular signaling pathways involving mGluR5.
Medicine: Explored for its therapeutic potential in treating neurological disorders such as anxiety, depression, and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals targeting mGluR5.
Mechanism of Action
PF-06422913 exerts its effects by binding to the metabotropic glutamate receptor 5 (mGluR5) and acting as a negative allosteric modulator . This binding inhibits the receptor’s activity, leading to a decrease in glutamate signaling. The modulation of mGluR5 activity has been shown to have therapeutic effects in various neurological disorders.
Comparison with Similar Compounds
PF-06422913 is unique due to its high selectivity and potency as a negative allosteric modulator of mGluR5 . Similar compounds include:
- PF-06297470
- PF-06412562
- PF-06764427
- PF-04827736
These compounds also target mGluR5 but may differ in their selectivity, potency, and pharmacokinetic properties.
Properties
IUPAC Name |
1-methyl-6-(pyridin-2-ylmethoxy)-3-[4-(trifluoromethyl)pyridin-3-yl]pyrazolo[3,4-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6O/c1-27-17-16(15(26-27)12-8-22-7-5-13(12)18(19,20)21)24-9-14(25-17)28-10-11-4-2-3-6-23-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUFBNVEMLJTKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=CN=C2C(=N1)C3=C(C=CN=C3)C(F)(F)F)OCC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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